{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol

Antifolate Tumor targeting Membrane transport

(6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol (CAS 1638760-50-5) is a 6-methyl-substituted pyrrolo[2,3-d]pyrimidine building block bearing a 4-methanol handle. It possesses a molecular formula of C8H9N3O, a molecular weight of 163.18 g/mol, and a computed XLogP3-AA of 0.2.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B11920277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=CN=C2N1)CO
InChIInChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11)
InChIKeyUFIAWFXLZCQIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol: Core Scaffold Identity and Procurement Baseline


(6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol (CAS 1638760-50-5) is a 6-methyl-substituted pyrrolo[2,3-d]pyrimidine building block bearing a 4-methanol handle. It possesses a molecular formula of C8H9N3O, a molecular weight of 163.18 g/mol, and a computed XLogP3-AA of 0.2 [1]. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold serves as a privileged hinge-binding motif widely exploited in kinase inhibitor design, including approved JAK inhibitors such as ritlecitinib and tofacitinib [2]. This compound is commercially available at purities of 95–98% from multiple vendors for research use [1].

Why 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol Cannot Be Replaced by Its Unsubstituted or Regioisomeric Analogs


The 6-methyl substituent on the pyrrolo[2,3-d]pyrimidine scaffold is not an inert bystander. In the context of 5-substituted antifolates, the introduction of a 6-methyl group uniformly abolishes transport via the ubiquitously expressed reduced folate carrier (RFC) while preserving tumor-selective uptake by folate receptors (FRα/FRβ) and the proton-coupled folate transporter (PCFT) [1]. This steric effect—attributed to repulsion in the RFC scaffold binding site—generates a functional divergence from non-methylated analogs that cannot be replicated by the 5-methyl regioisomer (CAS 1638768-24-7) or the des-methyl scaffold (CAS 1638767-76-6). For procurement, substituting the 6-methyl building block with a 5-methyl or unsubstituted analog therefore introduces a different transport selectivity profile in the resulting final compounds, with downstream consequences for tumor vs. normal tissue targeting [1].

Quantitative Differentiation Evidence for (6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol vs. Closest Analogs


6-Methyl Substitution Abolishes RFC Transport: Head-to-Head CHO Cell Proliferation IC50 Comparison

In isogenic CHO sublines engineered to express individual folate transporters, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates lacking the 6-methyl group potently inhibited RFC-expressing PC43–10 cells with IC50 values ranging from 31 to 169 nM. In contrast, the corresponding 6-methyl substituted analogs (compounds 5–8) uniformly lost RFC-mediated activity, with all IC50 values exceeding 1000 nM [1]. Crucially, FRα-mediated (RT16 IC50 2.5–100 nM) and PCFT-mediated (R2/PCFT4) uptake were largely preserved or even slightly enhanced by 6-methyl substitution [1]. This demonstrates that the 6-methyl group acts as a molecular switch that eliminates RFC substrate recognition while retaining tumor-selective transport pathways.

Antifolate Tumor targeting Membrane transport

Scaffold Lipophilicity Tuning: Computed XLogP3-AA Comparison of 6-Methyl vs. Unsubstituted 4-Methanol Pyrrolo[2,3-d]pyrimidine

The computed partition coefficient (XLogP3-AA) for (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol is 0.2, compared to −0.59 for the des-methyl analog 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol (CAS 1638767-76-6) [1]. This represents an increase of approximately 0.8 log units, reflecting a roughly 6-fold higher theoretical octanol/water partition coefficient. Molecular weight increases from 149.15 to 163.18 g/mol (+14 Da), and topological polar surface area is 61.8 Ų [1].

Physicochemical properties Lipophilicity Lead optimization

6-Methyl vs. 5-Methyl Regioisomer: Positional Effect on Biological Target Engagement

The 6-methyl regioisomer (CAS 1638760-50-5) and the 5-methyl regioisomer (CAS 1638768-24-7) share identical molecular formulas (C8H9N3O, MW 163.18) but position the methyl group at different sites on the pyrrole ring . In the structurally related 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine antifolate series, the 6-methyl substituent projects into the RFC binding pocket and creates steric clash that disrupts transporter recognition, whereas 5-substitution occupies the region that interacts with the folate-binding pocket of the target enzyme (DHFR or GARFTase) [1]. The 6-methyl building block is thus the appropriate choice for programs seeking to maintain target enzyme inhibition while modulating transporter selectivity, whereas the 5-methyl analog serves a distinct SAR purpose.

Regioisomerism Kinase inhibitor Structure–activity relationship

4-Methanol Handle: Synthetic Versatility vs. 4-Chloro and 4-Oxo Analogs

The 4-methanol group serves as a versatile synthetic handle for further derivatization. Compared to the 4-chloro analog (4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 1900677-30-6), which requires palladium-catalyzed cross-coupling for C–N or C–O bond formation , the 4-methanol can be directly converted to 4-formyl (via oxidation), 4-halomethyl (via halogenation), or 4-aminomethyl (via Mitsunobu or mesylation/displacement) derivatives under milder conditions. The 4-oxo analog (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, CAS 99898-85-8) lacks the methylene spacer and cannot access the same conformational diversity in linker geometry . The methanol oxidation state also permits selective mono-protection strategies (e.g., silyl ethers) orthogonal to the NH of the pyrrole ring.

Synthetic intermediate Building block Derivatization

Optimal Deployment Scenarios for (6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol in Research and Industrial Settings


Tumor-Selective Antifolate Design Requiring RFC Bypass

Programs developing next-generation antifolates with reduced systemic toxicity should select the 6-methyl building block for core scaffold construction. The 6-methyl group provides steric blockade of RFC-mediated uptake in normal tissues (>6-fold IC50 shift, to >1000 nM) while preserving FRα-mediated tumor cell entry (IC50 2.5–100 nM) and PCFT transport, as demonstrated in isogenic CHO cell models [1]. This differentiation is not achievable with the des-methyl or 5-methyl building blocks.

Kinase Inhibitor Scaffold with Fine-Tuned Lipophilicity

For kinase inhibitor programs seeking to optimize passive permeability without exceeding Lipinski Rule of 5 thresholds, the 6-methyl building block offers an XLogP3-AA of 0.2—a +0.8 log unit increase over the unsubstituted scaffold—while maintaining low molecular weight (163.18 Da) and moderate TPSA (61.8 Ų) [1]. This positions the compound as a fragment-like starting point for lead generation against JAK, B-Raf, or other kinase targets that recognize the deazapurine hinge-binding motif.

Parallel Library Synthesis Requiring Multi-Vector Derivatization

The 4-CH2OH handle supports at least three orthogonal derivatization vectors (oxidation, nucleophilic displacement, and O-protection/deprotection) without competing reactivity from the pyrrole NH [1]. This enables efficient parallel library construction where a single building block (CAS 1638760-50-5) can generate aldehyde, amine, ether, and halide intermediates for subsequent diversity-oriented synthesis.

B-Raf Inhibitor Core Intermediate Supply

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-oxy motif appears in proprietary B-Raf inhibitor chemotypes (e.g., CAS 1315330-11-0), where the 4-position is elaborated via ether linkage to a benzamide warhead . The methanol building block provides the immediate precursor for O-alkylation or Mitsunobu coupling to install this pharmacophore, making it an essential procurement item for programs targeting B-Raf V600E-driven malignancies.

Quote Request

Request a Quote for {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.